Disodium 2-hydroxypentanedioate
Disodium 2-hydroxypentanedioate
α-Hydroxyglutaric acid (2-HG) is an α-hydroxy acid. It is metabolized to 2-oxoglutarate by D- and L-2-hydroxyglutarate dehydrogenases, and mutations in these enzymes lead to 2-hydroxyglutaric aciduria, a neurometabolic disorder characterized by increased levels of L-2-hydroxyglutaric acid. 2-HG can also be metabolized from isocitrate by mutated forms of isocitrate dehydrogenase 1 (IDH1) and IDH2.4,5 2-HG is structurally similar to α-ketoglutarate, the product of wild-type isocitrate dehydrogenases, and competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone lysine demethylases and DNA hydroxylases.
Brand Name:
Vulcanchem
CAS No.:
40951-21-1
VCID:
VC20765512
InChI:
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2
SMILES:
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
Molecular Formula:
C5H6Na2O5
Molecular Weight:
192.08 g/mol
Disodium 2-hydroxypentanedioate
CAS No.: 40951-21-1
Cat. No.: VC20765512
Molecular Formula: C5H6Na2O5
Molecular Weight: 192.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | α-Hydroxyglutaric acid (2-HG) is an α-hydroxy acid. It is metabolized to 2-oxoglutarate by D- and L-2-hydroxyglutarate dehydrogenases, and mutations in these enzymes lead to 2-hydroxyglutaric aciduria, a neurometabolic disorder characterized by increased levels of L-2-hydroxyglutaric acid. 2-HG can also be metabolized from isocitrate by mutated forms of isocitrate dehydrogenase 1 (IDH1) and IDH2.4,5 2-HG is structurally similar to α-ketoglutarate, the product of wild-type isocitrate dehydrogenases, and competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone lysine demethylases and DNA hydroxylases. |
|---|---|
| CAS No. | 40951-21-1 |
| Molecular Formula | C5H6Na2O5 |
| Molecular Weight | 192.08 g/mol |
| IUPAC Name | disodium;2-hydroxypentanedioate |
| Standard InChI | InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
| Standard InChI Key | DZHFTEDSQFPDPP-UHFFFAOYSA-L |
| SMILES | C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
| Canonical SMILES | C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
| Appearance | Assay:≥95%A crystalline solid |
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